1,3,5-Triazine-2,4-diamine, N-(1,1-dimethylethyl)-6-(trifluoromethyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, N-(1,1-dimethylethyl)-6-(trifluoromethyl)- is a chemical compound with the molecular formula C10H19N5. It belongs to the class of triazine compounds, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(1,1-dimethylethyl)-6-(trifluoromethyl)- typically involves the reaction of cyanuric chloride with tert-butylamine and trifluoromethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(1,1-dimethylethyl)-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of triazine-2,4-dione derivatives.
Reduction: Formation of triazine-2,4-diamine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N-(1,1-dimethylethyl)-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the production of herbicides, dyes, and polymers.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazine-2,4-diamine, N-(1,1-dimethylethyl)-
- 1,3,5-Triazine-2,4-diamine, N-(1,1-dimethylethyl)-6-methyl-
- 1,3,5-Triazine-2,4-diamine, N-(1,1-dimethylethyl)-6-chloro-
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(1,1-dimethylethyl)-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more soluble in organic solvents and improving its ability to penetrate biological membranes. Additionally, the trifluoromethyl group increases the compound’s metabolic stability, making it more resistant to degradation .
Properties
CAS No. |
58892-54-9 |
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Molecular Formula |
C8H12F3N5 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
2-N-tert-butyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12F3N5/c1-7(2,3)16-6-14-4(8(9,10)11)13-5(12)15-6/h1-3H3,(H3,12,13,14,15,16) |
InChI Key |
YABBJRBITDWXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N)C(F)(F)F |
Origin of Product |
United States |
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